

In Vivo Efficacy of ML345 in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of **ML345**, a potent and selective inhibitor of the NLRP3 inflammasome, as demonstrated in mouse models of inflammation. The data and protocols presented are derived from a key study in the field, offering valuable insights for researchers and professionals in drug development.

Core Findings: In Vivo Efficacy of ML345

ML345 has demonstrated significant therapeutic potential in preclinical mouse models of NLRP3-driven inflammatory conditions. The primary evidence for its in vivo efficacy comes from studies on lipopolysaccharide (LPS)-induced systemic inflammation and miscarriage in mice. In these models, **ML345** was shown to be well-tolerated and effective at mitigating inflammatory responses and associated pathologies.[1][2]

Data Presentation: Quantitative Efficacy of ML345

The following tables summarize the key quantitative data on the in vivo efficacy of **ML345** in mouse models of LPS-induced inflammation.

Table 1: Effect of ML345 on Survival in a Mouse Model of LPS-Induced Systemic Inflammation



Treatment Group	Dosage of ML345	Survival Rate	Statistical Significance (p- value)
Vehicle (Control)	-	0%	< 0.001
ML345	10 mg/kg/day, i.p.	60%	< 0.001

Table 2: Effect of **ML345** on Serum Cytokine Levels in a Mouse Model of LPS-Induced Systemic Inflammation

Cytokine	Vehicle (Control) (pg/mL)	ML345 (10 mg/kg/day, i.p.) (pg/mL)	% Reduction	Statistical Significance (p-value)
IL-1β	~1500	~500	~67%	< 0.001
IL-18	~1200	~600	~50%	< 0.001
TNF-α	~4000	~3500	~12.5%	Not Significant

Table 3: Effect of **ML345** on Fetal Resorption Rate in a Mouse Model of LPS-Induced Miscarriage

Treatment Group	Dosage of ML345	Fetal Resorption Rate	Statistical Significance (p- value)
Vehicle (Control)	-	~40%	< 0.001
ML345	10 mg/kg/day, i.p.	~15%	< 0.001

Table 4: Effect of **ML345** on Decidual Cytokine Levels in a Mouse Model of LPS-Induced Miscarriage



Cytokine	Vehicle (Control) (pg/mg)	ML345 (10 mg/kg/day, i.p.) (pg/mg)	% Reduction	Statistical Significance (p-value)
IL-1β	~25	~10	~60%	< 0.001

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

LPS-Induced Systemic Inflammation Mouse Model

Objective: To evaluate the protective effect of **ML345** against lethal systemic inflammation.

Animals: Female C57BL/6 mice, 8-10 weeks old.

Materials:

- Lipopolysaccharide (LPS) from E. coli O111:B4
- ML345
- Vehicle (e.g., DMSO, saline)
- Sterile syringes and needles

Procedure:

- Acclimatize mice for at least one week before the experiment.
- Randomly divide mice into two groups: Vehicle control and **ML345** treatment.
- Pre-treat the ML345 group with an intraperitoneal (i.p.) injection of ML345 at a dose of 10 mg/kg.
- One hour after ML345 or vehicle administration, induce systemic inflammation by i.p. injection of a lethal dose of LPS (e.g., 20 mg/kg).



- Monitor survival over a defined period (e.g., 48 hours).
- For cytokine analysis, collect blood samples at a specified time point (e.g., 4 hours post-LPS injection) via cardiac puncture or retro-orbital bleeding.
- Process blood to obtain serum and measure cytokine levels (IL-1 β , IL-18, TNF- α) using ELISA kits.

LPS-Induced Miscarriage Mouse Model

Objective: To assess the efficacy of ML345 in preventing inflammation-induced pregnancy loss.

Animals: Timed-pregnant female C57BL/6 mice (gestational day 7.5).

Materials:

- Lipopolysaccharide (LPS) from E. coli O111:B4
- ML345
- Vehicle
- Sterile syringes and needles

Procedure:

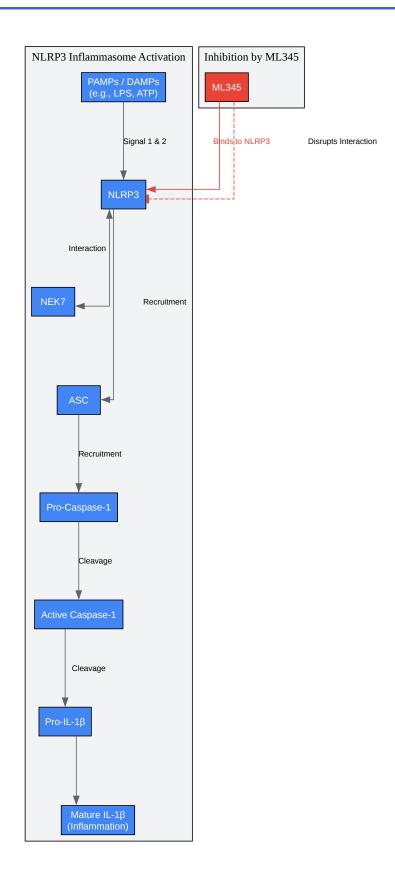
- Confirm pregnancy in female mice (e.g., by presence of a vaginal plug).
- On gestational day 7.5, randomly assign pregnant mice to Vehicle control and ML345 treatment groups.
- Administer ML345 (10 mg/kg, i.p.) or vehicle.
- One hour later, administer a sub-lethal dose of LPS (e.g., 10 μ g per mouse, i.p.) to induce an inflammatory response.
- On gestational day 9.5, euthanize the mice and dissect the uteri.
- Calculate the fetal resorption rate by counting the number of resorbed and viable fetuses.



 \bullet For cytokine analysis, collect decidual tissues, homogenize them, and measure IL-1 $\!\beta$ levels using an ELISA kit.

Mandatory Visualizations Signaling Pathway Diagram



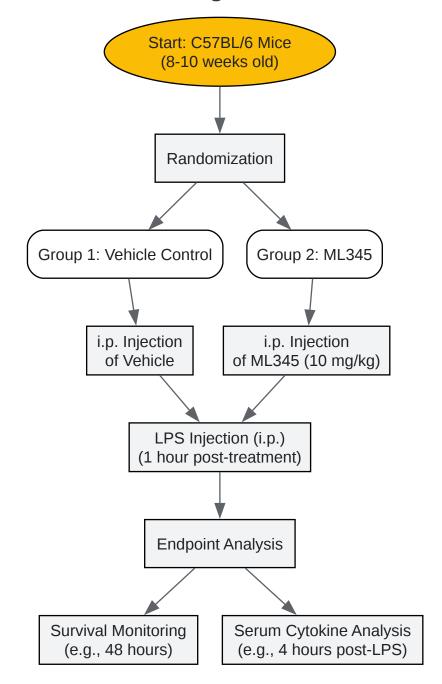


Click to download full resolution via product page

Caption: Mechanism of ML345 action on the NLRP3 inflammasome pathway.



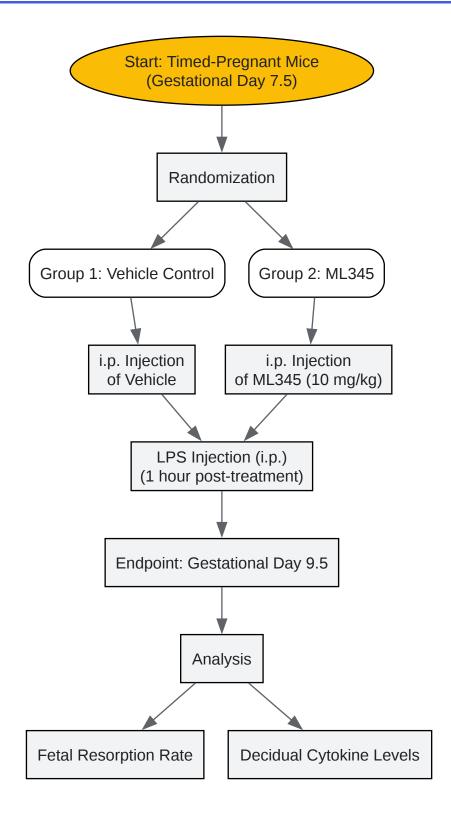
Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: Workflow for the LPS-induced systemic inflammation mouse model.





Click to download full resolution via product page

Caption: Workflow for the LPS-induced miscarriage mouse model.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. ML345 is a potent and selective NLRP3 inflammasome inhibitor with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy of ML345 in Mouse Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615858#in-vivo-efficacy-of-ml345-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





